molecular formula C10H11NO2 B14501285 2-Propenamide, 3-methoxy-N-phenyl- CAS No. 62834-78-0

2-Propenamide, 3-methoxy-N-phenyl-

Cat. No.: B14501285
CAS No.: 62834-78-0
M. Wt: 177.20 g/mol
InChI Key: WGUZZYVRPDOXPC-UHFFFAOYSA-N
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Description

2-Propenamide, 3-methoxy-N-phenyl- (IUPAC name: N-phenyl-3-methoxyacrylamide) is an acrylamide derivative characterized by a methoxy group at the β-position of the propenamide backbone and an N-phenyl substituent. Acrylamides are widely used in polymer chemistry, pharmaceuticals, and agrochemicals due to their reactive α,β-unsaturated carbonyl system, which enables participation in Michael additions and polymerization reactions .

Properties

CAS No.

62834-78-0

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-methoxy-N-phenylprop-2-enamide

InChI

InChI=1S/C10H11NO2/c1-13-8-7-10(12)11-9-5-3-2-4-6-9/h2-8H,1H3,(H,11,12)

InChI Key

WGUZZYVRPDOXPC-UHFFFAOYSA-N

Canonical SMILES

COC=CC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-methoxy-N-phenyl- typically involves the reaction of 3-methoxybenzoyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-methoxy-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenamide, 3-methoxy-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-methoxy-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Key Substituents Applications/Toxicity Source
2-Propenamide, 3-methoxy-N-phenyl- C₁₀H₁₁NO₂ - 3-methoxy group
- N-phenyl
Inferred: Potential intermediate in drug synthesis or polymerization -
N,N'-methylenebisacrylamide (110-26-9) C₇H₁₀N₂O₂ - Bisacrylamide structure Industrial crosslinker; flagged for human health risks (neurotoxicity concerns)
3-(4-Methoxyphenyl)-N-(2-methylpropyl)-(E)-propenamide (119826-64-1) C₁₄H₁₉NO₂ - 4-methoxyphenyl
- N-(2-methylpropyl)
No direct data; structural similarity suggests use in specialty chemicals
trans-Feruloylmethoxytyramine (70185-64-7) C₂₀H₂₁NO₅ - 4-hydroxy-3-methoxyphenyl
- Tyramine chain
Natural product analog; potential bioactive properties (e.g., antioxidant)
N-[3-(Dimethylamino)propyl]-2-propenamide C₈H₁₆N₂O - N-(3-dimethylaminopropyl) Regulated for workplace safety (0.1% concentration limit due to toxicity)

Structural and Electronic Differences

  • Substituent Position : The 3-methoxy group in the target compound may confer distinct electronic effects compared to 4-methoxy analogs (e.g., 3-(4-methoxyphenyl)-N-(2-methylpropyl)-propenamide ). Meta-substitution could reduce resonance stabilization of the carbonyl group, altering reactivity in polymerization or biological interactions.

Physicochemical Properties

  • Solubility : Methoxy and phenyl groups increase hydrophobicity compared to hydroxylated analogs like trans-feruloylmethoxytyramine . This may limit aqueous solubility but improve lipid membrane permeability.
  • Thermal Stability: Bisacrylamides (e.g., N,N'-methylenebisacrylamide ) exhibit higher thermal stability due to crosslinking capacity, whereas monosubstituted acrylamides like the target compound may degrade more readily under heat.

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